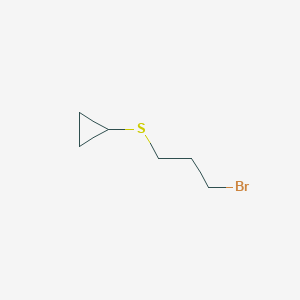

(3-Bromopropyl)(cyclopropyl)sulfane

説明

(3-Bromopropyl)(cyclopropyl)sulfane is a sulfur-containing organobromine compound characterized by a cyclopropyl group and a 3-bromopropyl chain bonded to a sulfur atom. The cyclopropyl moiety introduces ring strain, enhancing reactivity in ring-opening or functionalization reactions, while the bromine atom on the aliphatic chain enables nucleophilic substitution (e.g., SN2 reactions) . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pyrrole derivatives via Horner–Wadsworth–Emmons alkenylation . Its structural features make it valuable for constructing complex molecular architectures, including heterocycles and strained carbocyclic systems.

特性

分子式 |

C6H11BrS |

|---|---|

分子量 |

195.12 g/mol |

IUPAC名 |

3-bromopropylsulfanylcyclopropane |

InChI |

InChI=1S/C6H11BrS/c7-4-1-5-8-6-2-3-6/h6H,1-5H2 |

InChIキー |

DATHNKYBAUVOPR-UHFFFAOYSA-N |

正規SMILES |

C1CC1SCCCBr |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues

(3-Chloropropyl)(phenyl)sulfane

- Structure : Phenyl group replaces cyclopropyl; chlorine replaces bromine.

- Reactivity : The chlorine atom is less electrophilic than bromine, reducing reactivity in nucleophilic substitutions.

- Applications: Used in cyclopropane synthesis via acid-catalyzed reactions with 2-hydroxycyclobutanones to form arylthio-cyclopropyl carbonyl compounds .

- Key Difference : Bromine in (3-Bromopropyl)(cyclopropyl)sulfane offers higher leaving-group ability, favoring faster substitution reactions.

(4-tert-Butylphenyl)(cyclopropyl)sulfane

- Structure : Bulky tert-butylphenyl group replaces bromopropyl chain.

- Physical Properties : Increased steric hindrance reduces solubility in polar solvents compared to the aliphatic bromine-containing analogue.

- Reactivity : Bromination occurs on the aromatic ring (e.g., forming (2-bromo-4-tert-butylphenyl)(cyclopropyl)sulfane), contrasting with the aliphatic bromine in the target compound .

(2-Bromo-4,5-dimethoxyphenyl)(cyclopropyl)sulfane

- Structure : Bromine on an aromatic ring with electron-donating methoxy groups.

- Electronic Effects : Methoxy groups activate the aromatic ring toward electrophilic substitution, unlike the aliphatic bromine in the target compound, which directs reactivity toward nucleophilic pathways .

Functional Analogues

Cyclopropyl-Linked HIV Inhibitors

- Example : Urea-PETT compounds with cyclopropyl groups.

- Activity : Cyclopropyl derivatives exhibit higher potency against HIV mutants compared to ethyl-linked analogues due to conformational rigidity enhancing target binding .

- Relevance : The cyclopropyl group in (3-Bromopropyl)(cyclopropyl)sulfane may similarly improve stability or binding in bioactive molecules.

Sulfane Sulfur Compounds (Persulfides, Polysulfides)

- Structure : Contain labile S–S bonds (e.g., RSSH, RSnR) versus stable C–S bonds in the target compound.

- Reactivity : Sulfane sulfur transfers sulfur atoms to acceptors (e.g., thiols, cyanide), enabling regulatory roles in protein persulfidation and H₂S release .

- Biological Role : Antioxidant and signaling properties, contrasting with the synthetic utility of (3-Bromopropyl)(cyclopropyl)sulfane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。